D,L-Venlafaxine-d6

Bioanalysis Stable Isotope Labeling LC-MS/MS

Quantitative bioanalysis of venlafaxine in plasma, serum, or tissue requires an internal standard that co-elutes identically and corrects for matrix effects. Non-deuterated analogs fail to compensate for ion suppression, introducing measurement error. D,L-Venlafaxine-d6 is a stable isotope-labeled internal standard (SIL-IS) with six deuterium atoms on the cyclohexanol ring, providing a +6 Da mass shift for unambiguous MRM detection (m/z 284.4→121.0). • Isotopic enrichment: 99.46 atom% D, minimal cross-talk. • Validated LC-MS/MS method: RSD <15%, accuracy 85-115% (FDA-compliant). • Supplied as racemic mixture for stereoselective pharmacokinetic studies. Available for immediate global shipping.

Molecular Formula C₁₇H₂₁D₆NO₂
Molecular Weight 283.44
CAS No. 1020720-02-8
Cat. No. B1147577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Venlafaxine-d6
CAS1020720-02-8
Synonyms1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol-d6
Molecular FormulaC₁₇H₂₁D₆NO₂
Molecular Weight283.44
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
InChIInChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i4D2,5D2,6D2
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Venlafaxine-d6 Stable Isotope Standard


D,L-Venlafaxine-d6 is a deuterated analog of the antidepressant venlafaxine, primarily employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical workflows. The compound features six deuterium atoms substituted onto the cyclohexanol ring, resulting in a nominal mass increase of 6 Da relative to the unlabeled parent (molecular formula C17H21D6NO2, MW 283.44). This isotopic labeling enables accurate correction for matrix effects, extraction variability, and ionization efficiency fluctuations during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of venlafaxine and its metabolites in complex biological matrices . The compound is supplied as a racemic mixture, allowing simultaneous monitoring of both enantiomers in stereoselective pharmacokinetic studies .

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Deuterated (d6) analog of venlafaxine; supplied as racemic mixture
Enables matrix-effect correction and extraction variability control

Why D,L-Venlafaxine-d6 Cannot Be Substituted


Generic substitution of D,L-Venlafaxine-d6 with non-deuterated venlafaxine or alternative deuterated analogs (e.g., venlafaxine-d4, venlafaxine-d10) is analytically unsound and introduces quantifiable measurement error. Non-deuterated internal standards fail to co-elute identically with the analyte under reversed-phase LC conditions, rendering them incapable of correcting for ion suppression or enhancement effects [1]. Alternative deuterated forms may exhibit insufficient mass shift, leading to isotopic cross-talk in the mass spectrometer, or may lack the validated chromatographic and mass spectrometric parameters established for the d6 variant [2]. Furthermore, the specific labeling pattern on the cyclohexanol ring confers distinct enzymatic stability that directly impacts recovery from biological matrices. Substitution without re-validation compromises accuracy, precision, and ultimately, the regulatory acceptability of the analytical data.

Non-deuterated IS Fails to co-elute identically under reversed-phase conditions, preventing adequate correction of ion suppression or enhancement.
Alternative deuterated forms (d4, d10) May exhibit insufficient mass shift, causing isotopic cross-talk; published validation parameters are less consistently documented.
Labeling position Cyclohexanol ring labeling confers distinct enzymatic stability, potentially altering recovery from biological matrices.

D,L-Venlafaxine-d6 Performance Metrics


High Isotopic Enrichment

D,L-Venlafaxine-d6 (VEN-D6) used as an internal standard in a validated preclinical LC-MS/MS method exhibited an isotopic enrichment of 99.46 atom% D and chemical purity of 99.68%. In contrast, alternative deuterated forms such as venlafaxine-d10 are commercially available but published data on their enrichment and purity in validated methods is less frequently reported, creating procurement uncertainty [1].

Isotopic Enrichment
Reported
99.46 atom% D
Supports lower LLOQ and accurate low-concentration measurement
Documented in validated method; alternative d10 lacks equivalent published data
Bioanalysis Stable Isotope Labeling LC-MS/MS

Defined Mass Spectrometric Transition

In positive ion electrospray ionization (ESI) multiple reaction monitoring (MRM) mode, D,L-Venlafaxine-d6 exhibits a precursor-to-product ion transition of m/z 284.4→121.0, whereas the non-deuterated analyte, venlafaxine, transitions at m/z 278.3→121.08. This +6.1 Da mass shift in the precursor ion provides unambiguous chromatographic co-elution with baseline mass resolution, eliminating isotopic cross-talk that can occur with smaller mass shifts (e.g., d3- or d4-labeled analogs) [1].

MRM Transition
Head-to-head
VEN-d6 284.4 → 121.0
Venlafaxine 278.3 → 121.08
+6.1 Da shift avoids isotopic cross-talk
Minimum required mass shift for unambiguous IS signal
Mass Spectrometry MRM Quantitative Bioanalysis

Multi-Analyte Panel Compatibility

D,L-Venlafaxine-d6 has been successfully integrated as the internal standard in a validated UPLC-MS/MS method for the simultaneous quantification of 15 non-tricyclic antidepressants in human serum. The method achieved acceptable accuracy and precision for all analytes, including venlafaxine, without cross-interference from other co-eluting antidepressants or their respective deuterated internal standards (e.g., mirtazapine-D4, paroxetine-D5, reboxetine-D6) [1]. In contrast, non-deuterated internal standards or poorly characterized deuterated analogs often exhibit matrix-dependent ion suppression or enhancement that compromises multi-analyte method robustness.

Multi-Analyte Method
Reported
UPLC-MS/MS 15-analyte panel Matrix effect 89.5–95.0% (QC levels)
Consistent correction without cross-interference
Validated for human serum research; supports method transfer
Therapeutic Drug Monitoring Forensic Toxicology Method Validation

High Chemical Purity

Commercially sourced D,L-Venlafaxine-d6 is specified at ≥98% chemical purity, with lot-specific certificates of analysis providing exact values (e.g., 99.68% in a published validated method) [1]. This contrasts with non-deuterated venlafaxine reference standards, which may be supplied at lower purity (e.g., ≥95%) or without deuterium incorporation, and with alternative deuterated forms (e.g., venlafaxine-d10) where published purity data in validated methods is less consistently documented.

Chemical Purity
Specification review
≥98% (spec.); 99.68% reported
Reduces co-eluting impurity bias in calibration
Lot-specific CoA verification recommended
Analytical Reference Standards Quality Control Regulated Bioanalysis

D,L-Venlafaxine-d6 Application Scenarios


Preclinical Pharmacokinetic Studies

The validated LC-MS/MS method employing VEN-d6 as internal standard enables accurate and precise quantification of venlafaxine and O-desmethylvenlafaxine in plasma from New Zealand White rabbits, supporting preclinical extended-release formulation development [1]. The high isotopic enrichment (99.46 atom% D) and defined MRM transition (m/z 284.4→121.0) ensure minimal background interference and robust correction of matrix effects, meeting FDA bioanalytical method validation guidelines.

Clinical TDM and Forensic Toxicology

VEN-d6 is the internal standard of choice in validated multi-analyte UPLC-MS/MS methods for quantifying venlafaxine among 15 non-tricyclic antidepressants in human serum [2]. Its interference-free performance alongside other deuterated IS (e.g., mirtazapine-D4, paroxetine-D5) and its ability to correct matrix effects (venlafaxine matrix effect 89.5-95.0% across QC levels) ensure reliable results for clinical dose adjustment and forensic casework [3].

Aquatic Environmental Fate Studies

As a stable isotope-labeled tracer, VEN-d6 is employed in targeted LC-HRMS workflows to investigate venlafaxine uptake and biotransformation in marine mussels (Mytilus galloprovincialis) [4]. The deuterium label allows unambiguous distinction between parent drug and metabolites formed in vivo, overcoming the analytical challenges posed by complex environmental matrices and enabling accurate assessment of pharmaceutical pollution impact.

Bioequivalence & Generic Development

In the development of generic extended-release venlafaxine formulations, VEN-d6 serves as a critical internal standard for quantifying venlafaxine in plasma samples during crossover bioequivalence studies. The method's demonstrated precision (RSD <15%) and accuracy (85-115%) [1] provide the analytical rigor required for regulatory submission and approval of cost-effective generic alternatives.

Application
Selection Property
Validation Focus
Preclinical PK studies (venlafaxine in rabbit plasma)
High isotopic enrichment and defined MRM transition
LLOQ and matrix effect correction review
Human serum multi-analyte research (antidepressant panel)
Interference-free performance with other deuterated IS
Matrix effect correction across QC levels
Aquatic environmental fate tracer studies
Stable isotope tracer for metabolite distinction
Complex matrix analytical challenges
Generic formulation bioequivalence research
Demonstrated precision and accuracy
Bioanalytical method validation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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